molecular formula C25H24N2O2 B11241666 11-(furan-2-yl)-10-(3-methylbenzyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(furan-2-yl)-10-(3-methylbenzyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B11241666
M. Wt: 384.5 g/mol
InChI Key: IZRNYTAMOWTTNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11-(furan-2-yl)-10-(3-methylbenzyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound that features a unique combination of furan and dibenzo[b,e][1,4]diazepin-1-one structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(furan-2-yl)-10-(3-methylbenzyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic reactions. The initial steps often include the formation of the furan ring and the dibenzo[b,e][1,4]diazepin-1-one core, followed by the introduction of the 3-methylbenzyl group. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize waste. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

11-(furan-2-yl)-10-(3-methylbenzyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The compound can be reduced to modify the diazepinone core.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., Br2) and nucleophiles (e.g., NaOH) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the diazepinone core can produce various reduced derivatives.

Scientific Research Applications

11-(furan-2-yl)-10-(3-methylbenzyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 11-(furan-2-yl)-10-(3-methylbenzyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets. The furan ring and diazepinone core can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Olanzapine: A well-known antipsychotic with a similar diazepinone core.

    Clozapine: Another antipsychotic with structural similarities.

    Quetiapine: Shares the dibenzo[b,e][1,4]diazepin-1-one structure.

Uniqueness

11-(furan-2-yl)-10-(3-methylbenzyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to the presence of the furan ring and the specific substitution pattern. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C25H24N2O2

Molecular Weight

384.5 g/mol

IUPAC Name

6-(furan-2-yl)-5-[(3-methylphenyl)methyl]-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C25H24N2O2/c1-17-7-4-8-18(15-17)16-27-21-11-3-2-9-19(21)26-20-10-5-12-22(28)24(20)25(27)23-13-6-14-29-23/h2-4,6-9,11,13-15,25-26H,5,10,12,16H2,1H3

InChI Key

IZRNYTAMOWTTNQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN2C(C3=C(CCCC3=O)NC4=CC=CC=C42)C5=CC=CO5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.